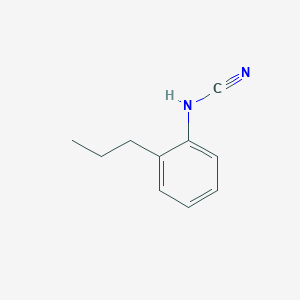

2-Propylphenylcyanamide

Description

For transparency, this article will address the limitations in the evidence and compare cyanamide and calcium cyanamide as the closest relevant compounds.

Properties

CAS No. |

921631-58-5 |

|---|---|

Molecular Formula |

C10H12N2 |

Molecular Weight |

160.22 g/mol |

IUPAC Name |

(2-propylphenyl)cyanamide |

InChI |

InChI=1S/C10H12N2/c1-2-5-9-6-3-4-7-10(9)12-8-11/h3-4,6-7,12H,2,5H2,1H3 |

InChI Key |

HTYMMYVRLRQJKT-UHFFFAOYSA-N |

Canonical SMILES |

CCCC1=CC=CC=C1NC#N |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares cyanamide (H₂NCN), calcium cyanamide (CaCN₂), and 2-Phenylcyclopropanamine hydrochloride (C₉H₁₂N·HCl), based on the provided evidence.

Table 2: Structural and Functional Differences

Cyanamide (H₂NCN):

- Biosynthesis : Derived from L-canavanine in Vicia villosa seedlings, with >40% of total cyanamide localized in leaves and epicotyls .

- Agricultural Use: Limited direct application but implicated in plant defense mechanisms.

Calcium Cyanamide (CaCN₂):

- Soil Treatment: Reduces anthracnose incidence in strawberries by altering soil microbiota (e.g., enhancing Pseudomonas spp.) and improving nutrient availability .

- Hazards : Classified as a reactive chemical (DOT Hazard Class 4.3) with risks of skin burns, respiratory irritation, and explosion .

2-Phenylcyclopropanamine Hydrochloride:

- Pharmaceutical Role: Used as tranylcypromine, a monoamine oxidase inhibitor (MAOI) for depression treatment. No evidence of natural biosynthesis; exclusively synthetic.

Limitations and Gaps in Evidence

- 2-Propylphenylcyanamide: No data on this compound were found in the provided sources. The closest analogs (cyanamide and calcium cyanamide) differ significantly in structure and function.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.